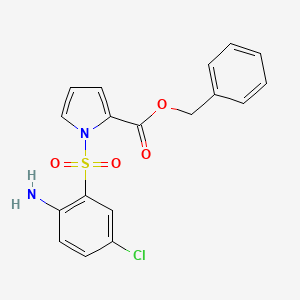
Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylaminoethyl group, a nitrothienyl group, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the acetamide with a dimethylaminoethyl halide under basic conditions.
Attachment of the Nitrothienyl Group: The final step involves the nitration of a thienyl ring followed by its attachment to the acetamide backbone through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Various oxidized derivatives of the nitrothienyl group.
Reduction Products: Amino derivatives of the thienyl ring.
Substitution Products: Compounds with substituted thienyl rings.
Scientific Research Applications
Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-4-thienyl)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-5-thienyl)-, monohydrochloride
Uniqueness
- Structural Differences : The position of the nitro group on the thienyl ring can significantly affect the compound’s chemical properties and biological activities.
- Chemical Properties : Differences in reactivity, solubility, and stability.
- Biological Activities : Variations in antimicrobial, anticancer, and other biological activities.
Properties
CAS No. |
122777-78-0 |
|---|---|
Molecular Formula |
C10H16ClN3O3S |
Molecular Weight |
293.77 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-8(14)12(6-5-11(2)3)9-4-7-17-10(9)13(15)16;/h4,7H,5-6H2,1-3H3;1H |
InChI Key |
IDEDVLOPMVRXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=C(SC=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




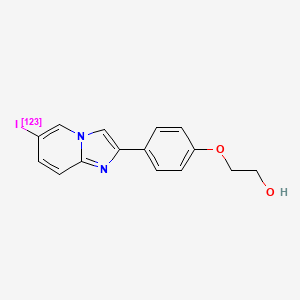

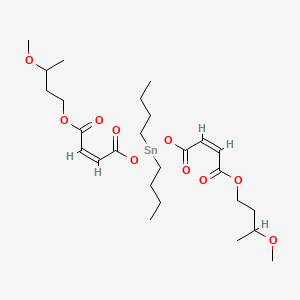
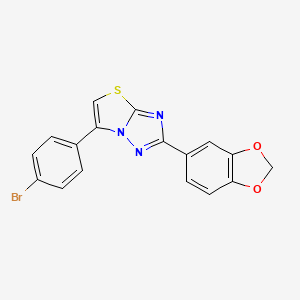
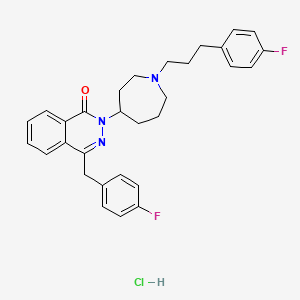


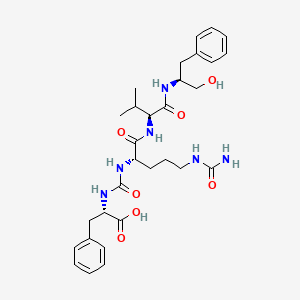
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)

